molecular formula C24H26N4O3 B12173426 4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide

Cat. No.: B12173426
M. Wt: 418.5 g/mol
InChI Key: OAFMJZKEBCTVQU-UHFFFAOYSA-N
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Description

4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a benzimidazole moiety, and various functional groups such as hydroxyl, methoxy, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis

The benzimidazole moiety can be synthesized separately through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves coupling the benzimidazole moiety with the quinoline core using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxaldehyde

    Reduction: Formation of quinoline-3-carboxamide with an amine group

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole moiety can interact with nucleic acids, potentially interfering with DNA replication or transcription processes. Additionally, the quinoline core can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may exhibit similar chemical reactivity and biological activities.

    Benzimidazole derivatives: These compounds contain the benzimidazole moiety and are known for their diverse pharmacological properties.

    Carboxamide derivatives: These compounds have the carboxamide functional group and are often explored for their potential as enzyme inhibitors or therapeutic agents.

The uniqueness of this compound lies in its combination of these structural features, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

8-methoxy-N-[5-(1-methylbenzimidazol-2-yl)pentyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-28-19-11-6-5-10-18(19)27-21(28)13-4-3-7-14-25-24(30)17-15-26-22-16(23(17)29)9-8-12-20(22)31-2/h5-6,8-12,15H,3-4,7,13-14H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

OAFMJZKEBCTVQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4OC

Origin of Product

United States

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